N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
CAS No.: 2034205-33-7
Cat. No.: VC4272289
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034205-33-7 |
|---|---|
| Molecular Formula | C14H18N4OS |
| Molecular Weight | 290.39 |
| IUPAC Name | N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C14H18N4OS/c1-10-8-13(17-16-10)18-5-2-12(3-6-18)15-14(19)11-4-7-20-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,15,19)(H,16,17) |
| Standard InChI Key | CNEYXIDAPOORNF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CSC=C3 |
Introduction
Synthesis of Related Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves multiple steps, including the use of specific reagents and conditions to achieve the desired compound. For instance, compounds like N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide are synthesized through techniques such as refluxing in organic solvents, followed by purification methods like silica gel column chromatography.
Synthesis Steps for Similar Compounds:
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Starting Materials: Pyrazole rings can be synthesized from hydrazine and appropriate diketones.
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Ring Formation: The pyrazole ring is formed through a condensation reaction.
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Piperidine Attachment: The piperidine ring is attached through a suitable linker.
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Final Modification: The thiophene or other moieties are attached using appropriate coupling reactions.
Structural Features
Pyrazole derivatives, including those with piperidine and thiophene moieties, exhibit unique structural features that contribute to their biological activities. These compounds typically include a pyrazole ring, which is known for its stability and versatility in forming various derivatives.
Key Structural Elements:
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Pyrazole Ring: Provides stability and a platform for further modification.
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Piperidine Ring: Contributes to the compound's pharmacokinetic properties.
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Thiophene Moiety: Adds to the compound's lipophilicity and potential biological activity.
Biological Activities of Related Compounds:
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Anticancer Activity: Some pyrazole derivatives have shown promise in inhibiting cancer cell growth.
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Anti-inflammatory Activity: Compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been evaluated as potential 5-lipoxygenase inhibitors .
Research Findings and Future Directions
While specific research findings on N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide are not available, related compounds have shown significant potential in medicinal chemistry. Future studies should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.
Future Research Directions:
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Synthesis Optimization: Developing efficient synthesis protocols for the compound.
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Biological Evaluation: Assessing the compound's activity against various biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.
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